Spirohydantoin aziridine

Description

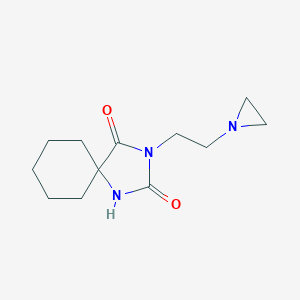

Structure

2D Structure

3D Structure

Properties

CAS No. |

102234-07-1 |

|---|---|

Molecular Formula |

C12H19N3O2 |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

3-[2-(aziridin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C12H19N3O2/c16-10-12(4-2-1-3-5-12)13-11(17)15(10)9-8-14-6-7-14/h1-9H2,(H,13,17) |

InChI Key |

YXDMBBDFYLRLKK-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |

Other CAS No. |

102234-07-1 |

Synonyms |

SHAZ spirohydantoin aziridine |

Origin of Product |

United States |

Advanced Synthetic Strategies for Spirohydantoin Aziridine and Its Derivatives

Methodologies for the Spirohydantoin Moiety Assembly

The construction of the spirohydantoin core is a critical first step. Classical methods have been refined and new technologies have been applied to improve efficiency, yield, and substrate scope.

The Bucherer-Bergs and Strecker syntheses are foundational methods for the preparation of hydantoins and their precursors, α-amino acids. Both have been adapted and refined for the synthesis of spirocyclic hydantoin (B18101) derivatives.

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) and carbon dioxide (from the dissociation of ammonium carbonate) to form an aminonitrile and subsequently cyclize into the hydantoin ring. This method is particularly effective for cyclic ketones, providing direct access to a wide variety of spirohydantoins. Refinements to the classical conditions often involve optimizing the solvent system; for instance, using aqueous ethanol (B145695) or acetamide (B32628) can improve yields for challenging substrates.

The Strecker synthesis provides α-amino acids from aldehydes or ketones, ammonia, and cyanide. The reaction first forms an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. These amino acids can subsequently be cyclized with reagents like isocyanates or phosgene (B1210022) derivatives to form the hydantoin ring. While a two-step process for hydantoin synthesis, the Strecker approach offers versatility, as the intermediate α-aminonitrile can be isolated and used in other transformations. Variations using primary or secondary amines instead of ammonia can yield N-substituted amino acids.

| Feature | Bucherer-Bergs Synthesis | Strecker Synthesis (for Hydantoins) |

|---|---|---|

| Reaction Type | One-pot multicomponent reaction | Two-step sequence (aminonitrile formation, then cyclization) |

| Starting Materials | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | Ketone/Aldehyde, NH₃, HCN, followed by a cyclizing agent |

| Key Intermediate | Aminonitrile (formed in situ) | α-Aminonitrile (can be isolated) |

| Primary Product | 5,5-Disubstituted hydantoin | α-Amino acid (after hydrolysis) |

| Advantages | Operational simplicity, direct formation of hydantoin ring | Versatile intermediate, applicable to N-substituted products |

The application of microwave irradiation has significantly advanced the synthesis of spirohydantoins, offering substantial improvements over conventional thermal heating methods. Microwave-assisted organic synthesis accelerates reaction rates by directly heating the reactants and solvent molecules through the absorption of electromagnetic energy, leading to rapid and uniform heating. This often results in higher yields, cleaner products, and dramatically reduced reaction times—often from hours to minutes.

In the context of the Bucherer-Bergs reaction for synthesizing cycloalkanespirohydantoins, studies have shown that microwave irradiation can produce excellent yields in as little as eight minutes. The optimal temperature for these reactions is typically found to be between 110 and 130 °C, with higher temperatures potentially leading to decomposition. This green chemistry approach is advantageous as it often uses environmentally benign solvents like water and reduces energy consumption and exposure to toxic reagents due to shorter reaction times in sealed vessels.

| Compound | Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentanespirohydantoin | Thermal | 4 h | 60 | 90 | |

| Microwave | 8 min | 120 | 98 | ||

| Cyclohexanespirohydantoin | Thermal | 4 h | 60 | 95 | |

| Microwave | 8 min | 120 | 99 | ||

| Cycloheptanespirohydantoin | Thermal | 4 h | 60 | 50 | |

| Microwave | 8 min | 140 | 97 |

The hydantoin ring possesses two distinct nitrogen atoms, N-1 and N-3, which exhibit different chemical reactivity, allowing for regioselective functionalization. The N-3 nitrogen is adjacent to two carbonyl groups, making its proton more acidic (pKa ≈ 9) and the nitrogen more nucleophilic upon deprotonation. Consequently, alkylation or arylation reactions under basic conditions, such as with potassium carbonate, typically occur selectively at the N-3 position.

Achieving functionalization at the less reactive N-1 position generally requires the N-3 position to be blocked first. A common strategy involves a protection-deprotection sequence. For example, the N-3 position can be protected, followed by functionalization at N-1 under more stringent conditions (e.g., using a stronger base like sodium hydride). Subsequent removal of the N-3 protecting group yields the N-1 substituted hydantoin. Copper-catalyzed N-arylation with boronic acids has also been shown to be an effective method for producing N-3-aryl hydantoins. This differential reactivity is crucial for synthesizing complex spirohydantoin derivatives with specific substitution patterns required for creating advanced intermediates.

Enantioselective and Diastereoselective Aziridination Techniques

The introduction of the aziridine (B145994) ring onto a molecule with pre-existing stereocenters, or the creation of new stereocenters during aziridination, demands highly controlled asymmetric synthesis methods. Organocatalysis and transition metal catalysis are two powerful approaches to achieve this.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. In the context of aziridination, chiral amines have proven effective in catalyzing the enantioselective addition of nitrogen sources to α,β-unsaturated carbonyl compounds.

For example, simple chiral amines can catalyze the reaction between α,β-unsaturated aldehydes and carbamate-based nitrogen sources to produce 2-formylaziridines with high yields and excellent enantioselectivities (up to 99% ee). The mechanism often involves the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst, which then undergoes a stereocontrolled aza-Michael addition followed by intramolecular ring closure to form the aziridine ring. These chiral aziridines are valuable building blocks, as they can be readily converted into other important chiral molecules like β-amino acids.

| Unsaturated Substrate | Nitrogen Source | Chiral Organocatalyst | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Cinnamaldehyde | tert-Butyl N-chloro-N-sodiocarbamate | Chiral Quaternary Ammonium Salt | Good | Good | |

| α,β-Unsaturated Aldehyde | Acetyl Hydroxycarbamate | Chiral Amine | Good | Excellent | |

| Benzyl acrylate | tert-Butyl carbamate (B1207046) / NaOCl·5H₂O | Cinchonine-derived Ammonium Salt | Good | Good |

Transition metal catalysis is a powerful and versatile tool for asymmetric aziridination. Catalysts based on metals such as rhodium, copper, and palladium can activate both the nitrogen source and the olefin, facilitating highly controlled C-N bond formation.

Chiral rhodium(III) complexes, for instance, have been successfully used for the highly enantioselective aziridination of unactivated terminal alkenes. These systems exhibit broad functional group tolerance and provide access to valuable chiral aziridines from simple starting materials. Copper(I) complexes paired with chiral ligands, such as (S)-Segphos, are effective in catalyzing the asymmetric Friedel-Crafts alkylation of indoles with N-sulfonylaziridines, proceeding via a ring-opening mechanism. Palladium-catalyzed cross-coupling reactions of aziridines with organoboron reagents have also been developed, which proceed with high regioselectivity and stereoinversion, offering a pathway to enantioenriched β-phenethylamines and β-amino acids. The mechanism of these reactions is often complex, but typically involves the formation of a metal-nitrene intermediate or the oxidative addition of the metal into an aziridine C-N bond.

| Metal Catalyst System | Substrate Type | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Chiral CpxRhodium(III) | Unactivated terminal alkenes | Direct enantioselective aziridination | High enantioselectivity for challenging substrates | |

| Cu(I) / (S)-Segphos | 2-Aryl-N-sulfonylaziridines + Indoles | Asymmetric ring-opening/alkylation | Synthesis of chiral indolethylamines | |

| Palladium / Ligand | Aziridines + Organoboron reagents | Regioselective, stereoinvertive cross-coupling | Access to enantioenriched β-amino acids and amines | |

| Iridium | Vinyl aziridines | (4+3) Cyclization and ring-opening | Formation of seven-membered benzoxazepine scaffolds |

Intramolecular Cyclization Approaches to Chiral Aziridines

The construction of chiral aziridines is a significant area of research in organic synthesis due to the prevalence of this motif in biologically active compounds. Intramolecular cyclization reactions are powerful tools for achieving high levels of stereocontrol in the synthesis of cyclic compounds, including aziridines. These reactions involve the formation of a ring from a single substrate that contains all the necessary atoms.

One common strategy for the intramolecular formation of aziridines is the cyclization of 1,2-amino alcohols or their derivatives. For instance, the Wenker synthesis and its modifications involve the conversion of a β-amino alcohol to a sulfuric acid ester, which then undergoes base-mediated cyclization to form the aziridine ring. While effective, this method often requires harsh conditions. More recent developments have focused on metal-catalyzed intramolecular C-H amination reactions, which can provide a more direct and milder route to aziridines.

Although specific examples of intramolecular cyclization to form chiral spirohydantoin aziridines are not extensively reported in the literature, the general principles of this approach are applicable. A hypothetical strategy could involve a hydantoin derivative bearing a suitable leaving group and a chiral amine moiety. Intramolecular nucleophilic substitution would then lead to the formation of the spiro-fused aziridine ring. The stereochemistry of the final product would be controlled by the stereochemistry of the starting material and the reaction mechanism.

Key Features of Intramolecular Cyclization for Chiral Aziridine Synthesis:

| Feature | Description |

| Stereocontrol | The stereochemistry of the starting material can be transferred to the product, allowing for the synthesis of enantiomerically pure aziridines. |

| Efficiency | Intramolecular reactions are often more efficient than their intermolecular counterparts due to the proximity of the reacting groups. |

| Versatility | A variety of functional groups can be tolerated, allowing for the synthesis of a wide range of chiral aziridines. |

Visible-Light Promoted Aziridine Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology utilizes the energy of visible light to initiate chemical reactions, often under mild conditions and with high selectivity. The synthesis of aziridines has benefited significantly from this technology, with several visible-light-promoted methods being developed.

These reactions typically involve the generation of a reactive nitrogen species, such as a nitrene radical cation, which can then add to an alkene to form the aziridine ring. A photosensitizer, upon absorption of visible light, can initiate an electron transfer process, leading to the formation of the reactive intermediate. One of the key advantages of this approach is the ability to avoid the use of harsh reagents and high temperatures often associated with traditional aziridination methods.

While the application of visible-light-promoted synthesis to the specific case of spirohydantoin aziridine has not been widely documented, it represents a promising avenue for future research. A potential synthetic route could involve the reaction of a spiro-fused hydantoin-alkene with a suitable nitrogen source under visible light irradiation in the presence of a photocatalyst. This approach could offer a green and efficient method for the synthesis of these complex molecules.

General Scheme for Visible-Light Promoted Aziridination:

Convergent Synthesis of this compound Scaffolds

Convergent synthesis is a strategy that involves the independent synthesis of key fragments of a target molecule, which are then joined together at a late stage. This approach is often more efficient and flexible than a linear synthesis, where the molecule is built up step-by-step. For a complex molecule like this compound, a convergent approach would involve the separate synthesis of the hydantoin and aziridine precursors, followed by their fusion.

The fusion of an aziridine ring and a hydantoin ring at a spiro center presents a significant synthetic challenge. One potential strategy involves the reaction of a pre-formed hydantoin derivative with a reagent that can generate the aziridine ring in situ. For example, a 5,5-disubstituted hydantoin with appropriate functional groups could be elaborated to an intermediate that can undergo an intramolecular cyclization to form the spiro-fused aziridine.

Another approach could involve a [1+2] cycloaddition reaction between an ylide derived from a hydantoin and an imine. This would directly form the spiro-aziridine ring system. The choice of strategy would depend on the availability of starting materials, the desired substitution pattern, and the need for stereocontrol.

A notable example of the synthesis of a specific this compound is the formation of this compound from spirohydantoin mustard. Spirohydantoin mustard is a nitrogen mustard derivative that was investigated for its anticancer activity. Its metabolism in the presence of mouse liver microsomes was found to produce a nonpolar metabolite, which was identified as this compound.

The synthesis of this metabolite was achieved through the chemical treatment of spirohydantoin mustard. The reaction involves an intramolecular cyclization of the bis(2-chloroethyl)amino group to form the aziridinium (B1262131) ion, followed by the loss of a chloride ion to yield the neutral aziridine. This transformation is a classic example of the intramolecular cyclization of a nitrogen mustard to form an aziridine.

Reaction Scheme: Formation of this compound from Spirohydantoin Mustard

Synthetic Exploration of Diverse this compound Derivatives

The exploration of diverse derivatives of a core scaffold is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. The this compound scaffold offers several points for diversification.

Furthermore, the aziridine ring can undergo various ring-opening reactions with a wide range of nucleophiles. This reactivity can be exploited to introduce further diversity and to synthesize more complex molecules containing the hydantoin moiety. The regioselectivity and stereoselectivity of these ring-opening reactions would be of key importance in designing synthetic routes to new analogues.

Potential Points for Diversification of the this compound Scaffold:

| Position | Potential Modifications |

| Hydantoin N-1 | Alkylation, Acylation, Arylation |

| Hydantoin N-3 | Alkylation, Acylation, Arylation |

| Spiro Center Substituents | Variation of the spirocyclic system |

| Aziridine Ring | Ring-opening with various nucleophiles |

Chemical Reactivity, Transformations, and Reaction Mechanisms of Spirohydantoin Aziridine Systems

Mechanistic Investigations of Aziridine (B145994) Ring Reactivity

The reactivity of the aziridine moiety is the dominant feature of spirohydantoin aziridine systems. The high degree of ring strain in the three-membered ring makes it an excellent electrophile, readily attacked by a wide range of nucleophiles. The presence of activating groups on the aziridine nitrogen, such as sulfonyl groups, further enhances its reactivity towards nucleophilic attack.

The most characteristic reaction of aziridines is their nucleophilic ring-opening, which relieves the inherent ring strain. This process has been extensively studied for various aziridine-containing compounds and is a fundamental transformation for this compound systems. The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond.

A wide array of nucleophiles can participate in the ring-opening of activated aziridines, including heteroarenes, thiols, and carbon nucleophiles. In systems analogous to spirohydantoin aziridines, such as spiro-oxindole aziridines, Lewis acid catalysis has been shown to facilitate the ring-opening process. The Lewis acid coordinates to the aziridine nitrogen, further polarizing the C-N bonds and making the ring more susceptible to nucleophilic attack.

A plausible pathway for the nucleophilic ring-opening of a this compound is initiated by the activation of the aziridine ring, followed by the attack of a nucleophile. For instance, in a Lewis acid-catalyzed reaction, the Lewis acid would coordinate to the aziridine nitrogen, generating a highly reactive intermediate. This intermediate is then attacked by a nucleophile, leading to the opening of the aziridine ring and the formation of a new carbon-nucleophile bond.

The ring-opening of substituted aziridines can, in principle, lead to two different regioisomers, depending on which of the two aziridine carbons is attacked by the nucleophile. The control of regioselectivity is a critical aspect of the synthetic utility of these transformations. In the case of spiro-aziridine systems, such as spiro-oxindole aziridines, the attack of the nucleophile generally occurs at the spiro-carbon (the carbon atom shared by both rings). This preference is attributed to the stabilization of the positive charge that develops at this carbon in the transition state.

For example, in the Lewis acid-catalyzed reaction of spiro-oxindole aziridines with heteroarenes, the nucleophilic attack from the heteroarene occurs exclusively at the C3 spiro-carbon of the oxindole (B195798) ring. This high regioselectivity is a key feature of the reactivity of these systems.

Stereoselectivity is another important consideration in the ring-opening of chiral aziridines. These reactions can proceed with either retention or inversion of configuration at the carbon atom undergoing nucleophilic attack. The stereochemical outcome is often dependent on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and catalyst used. In many cases, the nucleophilic ring-opening of aziridines proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the site of attack. The stereochemistry of the products can often be controlled with a high degree of precision.

The following table provides examples of regioselective ring-opening reactions of spiro-oxindole aziridines, which serve as a model for the expected reactivity of this compound systems.

Table 1: Examples of Regioselective Ring-Opening of Activated Spiro-Aziridine Oxindoles with Heteroarenes Data based on reactions of spiro-oxindole aziridines as analogous systems.

| Entry | Spiro-Aziridine Reactant (Substituent) | Heteroarene Nucleophile | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | N-Tosyl (H) | 3-Methylindole | Spiro-oxindole-fused pyrroloindoline | 85 | >99:1 |

| 2 | N-Tosyl (5-Chloro) | 3-Methylindole | 5'-Chloro-spiro-oxindole-fused pyrroloindoline | 82 | >99:1 |

| 3 | N-Tosyl (H) | Benzofuran | Spiro-oxindole-fused benzofuranopyrrolidine | 78 | >99:1 |

| 4 | N-Tosyl (5-Bromo) | Benzofuran | 5'-Bromo-spiro-oxindole-fused benzofuranopyrrolidine | 75 | >99:1 |

The ring-opening of non-activated aziridines, or the acid-catalyzed opening of activated aziridines, often proceeds through the formation of an aziridinium (B1262131) ion intermediate. An aziridinium ion is a cationic species in which the nitrogen atom of the aziridine ring is protonated or alkylated, making the ring significantly more electrophilic and susceptible to nucleophilic attack.

The formation of an aziridinium ion enhances the rate of the ring-opening reaction and plays a crucial role in determining the regioselectivity of the nucleophilic attack. The positive charge of the aziridinium ion is shared between the nitrogen and the two carbon atoms of the ring. The distribution of this positive charge, and thus the site of nucleophilic attack, is influenced by the substituents on the aziridine ring. In general, the nucleophile will attack the more substituted carbon atom if the reaction proceeds through an SN1-like mechanism, or the less sterically hindered carbon atom in an SN2-like mechanism.

In the context of spirohydantoin aziridines, the formation of an aziridinium ion intermediate under acidic conditions would render the spiro-carbon even more electrophilic, thus favoring nucleophilic attack at this position. The stability of the resulting carbocation-like intermediate, which is benzylic in nature if the spiro-system is attached to an aromatic ring, further directs the regioselectivity of the ring-opening reaction.

Reactivity of the Hydantoin (B18101) Moiety

While the aziridine ring is the most reactive part of the this compound molecule, the hydantoin ring also possesses sites for chemical modification. The hydantoin ring contains two amide-like nitrogen atoms and two carbonyl groups, which can participate in various reactions.

The hydantoin ring can undergo both electrophilic and nucleophilic modifications. The nitrogen atoms of the hydantoin ring can act as nucleophiles and can be alkylated, acylated, or undergo other electrophilic substitutions. The N3-hydrogen is generally more acidic and thus more readily deprotonated and substituted than the N1-hydrogen.

Conversely, the carbonyl groups of the hydantoin ring are electrophilic centers and can be attacked by nucleophiles. These reactions are less common than the modification of the nitrogen atoms but can be achieved under specific conditions. For example, strong reducing agents can reduce the carbonyl groups to alcohols.

The synthesis of various spirohydantoin derivatives often involves the modification of the hydantoin ring. For instance, N-substituted spirohydantoins can be prepared by reacting the corresponding spirohydantoin with alkylating or acylating agents.

Chemical Conversions and Derivatizations of this compound

The chemical conversions and derivatizations of this compound primarily revolve around the versatile reactivity of the aziridine ring. The nucleophilic ring-opening reactions discussed previously are the main pathways for the derivatization of these molecules. By choosing different nucleophiles, a wide variety of functional groups can be introduced into the molecule, leading to a diverse range of derivatives.

For example, the reaction of a this compound with a thiol would lead to the formation of a β-amino sulfide (B99878) derivative. Similarly, reaction with an amine would yield a diamine derivative. These transformations allow for the conversion of the this compound core into more complex molecular architectures.

Furthermore, the product of the initial ring-opening reaction can often undergo subsequent transformations. For example, if the ring-opening reaction introduces a functional group that can react with the hydantoin moiety, intramolecular cyclization reactions can lead to the formation of novel polycyclic heterocyclic systems. The domino ring-opening/annulation strategy reported for spiro-oxindole aziridines is a prime example of such a transformation, where the initial nucleophilic attack is followed by an intramolecular cyclization to form a new ring system.

Chemical Fixation Reactions, e.g., with Carbon Dioxide, Leading to Oxazolidinones

The reaction of aziridines with carbon dioxide (CO₂) to produce oxazolidinones is a well-documented and significant transformation, falling under the umbrella of chemical fixation of CO₂. This process is of considerable interest as it converts a greenhouse gas into a valuable class of heterocyclic compounds with applications in pharmaceuticals and as synthetic intermediates.

The general mechanism for the formation of oxazolidinones from aziridines and CO₂ involves the nucleophilic attack of the aziridine nitrogen on the carbon atom of CO₂, followed by an intramolecular ring-opening of the aziridinium carboxylate intermediate. This reaction is often catalyzed by Lewis acids, such as aluminum-based complexes, or organocatalysts to proceed under milder conditions of temperature and pressure. The regioselectivity of the ring-opening is a crucial aspect, and it is influenced by the substituents on the aziridine ring.

Table 1: Examples of Catalytic Systems for the Synthesis of Oxazolidinones from Aziridines and CO₂

| Catalyst System | Aziridine Substrate(s) | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Aluminum(salphen) complex | Various substituted aziridines | 50-100 °C, 1-10 bar CO₂, solvent-free | Substituted oxazolidinones | High regioselectivity | |

| N-Heterocyclic Olefins (NHOs) | Various substituted aziridines | Room temperature, 20 bar CO₂ | Corresponding oxazolidinones | Good to high | |

| Polystyrene supported threonine (PS-Thr) | 2-Aryl aziridines | - | Desired oxazolidinones | Good to high | |

| PEG₆₀₀₀(NBu₃Br)₂ | 1-Alkyl-2-arylaziridines | 100 °C, 8 MPa CO₂, solvent-free | 5-Aryl-2-oxazolidinones | Moderate to excellent |

Radical-Mediated Transformations Involving Aziridine Moieties

Radical reactions involving aziridines are less common than their ionic counterparts but offer unique synthetic pathways. The high ring strain of the aziridine ring can be exploited in radical-mediated transformations. For instance, radical-mediated ring-opening reactions can lead to the formation of amino-substituted carbon radicals, which can then participate in subsequent addition or cyclization reactions.

While the scientific literature contains reports on radical-mediated cyclization reactions leading to spiro and fused heterocycles, specific studies focusing on this compound are scarce. The Minisci reaction, a classic example of a radical reaction, involves the addition of an alkyl radical to an electron-deficient heterocycle. It is plausible that the hydantoin portion of a this compound derivative could undergo such a reaction if it possesses the necessary electronic properties.

Furthermore, radical-mediated transformations have been employed in the synthesis of spirocyclic piperidines and for the functionalization of various heterocycles. These methodologies underscore the potential of radical chemistry in constructing complex molecular architectures. A comprehensive understanding of the radical-mediated transformations of this compound would require dedicated experimental investigation.

Structure Activity Relationship Sar and Molecular Mechanisms of Action for Spirohydantoin Aziridine

Elucidation of Molecular Interactions and Biological Pathways

The mechanism of action for spirohydantoin aziridine (B145994) involves direct interaction with cellular macromolecules and modulation of key signaling pathways that govern cell fate.

The aziridine ring is a key pharmacophore responsible for the genotoxic activity of many anticancer agents. This three-membered heterocycle is highly strained and electrophilic, making it susceptible to nucleophilic attack from biological macromolecules, most notably DNA. Spirohydantoin aziridine is a known alkylating metabolite of spirohydantoin mustard. Alkylating agents function by transferring alkyl groups to DNA, which can damage the DNA and interfere with cell division and transcription.

Alkylation: The primary mechanism of DNA interaction for aziridine-containing compounds is alkylation. The nitrogen atom of the aziridine ring can be protonated, which further activates the ring for nucleophilic attack. Nucleophilic sites on DNA bases, such as the N7 position of guanine, can attack one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent bond. This process results in the formation of a DNA monoadduct. This covalent modification can disrupt the normal functions of DNA, including replication and transcription.

Cross-linking: Compounds that possess two or more alkylating groups, such as nitrogen mustards, can form DNA cross-links. While this compound itself is a monofunctional alkylating agent, its precursor, spirohydantoin mustard, is a bifunctional agent capable of forming these lesions. The process involves the sequential alkylation of two different nucleophilic sites on DNA. This can result in either an intrastrand cross-link (between bases on the same DNA strand) or a more cytotoxic interstrand cross-link (ICL), which bridges the two strands of the DNA double helix. ICLs are particularly disruptive as they prevent the separation of the DNA strands, which is a prerequisite for replication and transcription. Studies on various bis(1-aziridinyl)benzoquinone derivatives have shown their ability to form DNA interstrand cross-links, a process enhanced by the reduction of the quinone moiety and lower pH.

Adduct Formation: The covalent attachment of the this compound molecule to a DNA base is termed adduct formation. The formation of these bulky adducts distorts the DNA double helix. Such distortions can be recognized by cellular DNA repair machinery. If the damage is too extensive to be repaired, it can trigger programmed cell death (apoptosis). The specific types of DNA adducts formed depend on the structure of the alkylating agent and the sequence context of the DNA. For instance, aziridine released from the hydrolysis of thiotepa (B1682881) results in the formation of a stable N-7 adduct, 7-(2-aminoethyl)guanine.

| Interaction Mechanism | Description | Key Molecular Event | Consequence for DNA |

|---|---|---|---|

| Alkylation | Covalent attachment of the aziridine moiety to a DNA base. | Nucleophilic attack by a DNA base (e.g., N7 of Guanine) on the electrophilic aziridine ring. | Formation of a monoadduct, leading to potential mutations if not repaired. |

| Cross-linking | Formation of a covalent bridge between two nucleotides, either on the same strand (intrastrand) or opposite strands (interstrand). | Sequential alkylation by a bifunctional agent (e.g., spirohydantoin mustard). | Blocks DNA strand separation, halting replication and transcription. |

| Adduct Formation | The general process of forming a covalent DNA-chemical complex. | The formation of a stable covalent bond between the chemical and the DNA molecule. | Causes structural distortion of the DNA helix, triggering repair pathways or apoptosis. |

The DNA damage induced by this compound triggers a cascade of cellular responses, leading to cell cycle arrest and the induction of apoptosis. Studies on novel spirohydantoin derivatives have provided insight into these downstream effects.

Cell Cycle Arrest: DNA damage is a potent signal for the activation of cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis. Research on spirohydantoin compounds like DFH and DCH has shown they inhibit the growth of leukemic cells by interfering with DNA replication. This is confirmed by the downregulation of proliferating cell nuclear antigen (PCNA) and phosphorylated histone H3. Exposure to biologically active N-phosphoamino acid esters of zidovudine (B1683550) and stavudine (B1682478) has also been shown to cause a detectable blockade in the S phase of the cell cycle, indicating that these compounds inhibit cell growth by blocking cell cycle progression.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Spirohydantoin derivatives have been demonstrated to be potent inducers of apoptosis. Flow cytometric analysis shows an accumulation of cells in the subG1 phase, which is a hallmark of apoptosis. The mechanism of apoptosis induction appears to be mediated through the intrinsic, or mitochondrial, pathway.

Mitochondrial Pathway of Apoptosis: The mitochondrial pathway is a major route to apoptosis. Evidence suggests that spirohydantoin compounds trigger this pathway through several key events:

Upregulation of p53: The tumor suppressor protein p53 is stabilized in response to DNA damage and can initiate apoptosis. Elevated levels of p53 have been observed following treatment with spirohydantoin derivatives.

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAD) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane is critical. Spirohydantoins have been shown to increase the levels of pro-apoptotic BAD while decreasing the levels of anti-apoptotic BCL2.

Caspase Activation: This shift in the Bcl-2 family protein balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. The activation of initiator caspase-9 and executioner procaspase-3 has been documented, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, DNA fragmentation and cell death.

Beyond direct DNA damage, this compound and related structures can interact with and modulate the activity of specific enzymes and protein-protein interactions.

Cysteine Proteases: The electrophilic nature of the aziridine ring makes it a potential inhibitor of enzymes with a nucleophilic residue, such as a cysteine, in their active site. Aziridine-2,3-dicarboxylate derivatives have been synthesized as inhibitors of cysteine proteases like cathepsin L and the plasmodial protease falcipain 2. The inhibition mechanism involves the nucleophilic attack of the active site cysteine thiolate on the aziridine ring, leading to its opening and the formation of a stable, irreversible covalent bond with the enzyme.

Mdm2-p53 Interaction: The spiro-oxindole scaffold, which is structurally very similar to the spirohydantoin core, is a privileged structure for inhibiting the protein-protein interaction between the tumor suppressor p53 and its negative regulator, Mdm2. In many cancers with wild-type p53, Mdm2 is overexpressed, leading to the ubiquitination and degradation of p53. Small molecules that bind to the p53-binding pocket on Mdm2 can disrupt this interaction, thereby stabilizing and reactivating p53's tumor-suppressive functions. Spiro-oxindoline and spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds have been developed as potent and selective inhibitors of this interaction.

There is currently limited specific information in the reviewed literature detailing the interaction of this compound with SIRT1 or PLK4.

| Enzymatic Pathway/Target | Mechanism of Modulation | Relevant Structural Moiety | Biological Outcome |

|---|---|---|---|

| Cysteine Proteases | Irreversible covalent inhibition via nucleophilic attack by the active site cysteine on the aziridine ring. | Aziridine | Inactivation of the protease, affecting processes like protein degradation and parasite life cycles. |

| Mdm2-p53 Interaction | Competitive binding to the p53-binding pocket of Mdm2, preventing p53 degradation. | Spirocyclic Scaffold (e.g., Spiro-oxindole) | Stabilization and activation of p53, leading to cell cycle arrest and apoptosis. |

Stereochemical Influence on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of this compound. The three-dimensional arrangement of atoms can significantly influence how the molecule interacts with its biological targets.

For aziridinyl quinones, steric factors have been shown to be important in their reactivity towards DNA. Compounds with less bulky substituents on the quinone ring exhibited a higher amount of DNA cross-link formation, suggesting that steric hindrance can impede the access of the alkylating group to the DNA bases.

The influence of stereochemistry is particularly pronounced in the context of inhibiting protein-protein interactions. The development of spiro-oxindole inhibitors of the Mdm2-p53 interaction has highlighted the critical importance of the stereochemistry at the spiro center. The rigid spirocyclic scaffold projects substituents into specific vectors in three-dimensional space. Only the correct diastereomer will position the key chemical groups (e.g., chloro and fluoro-phenyl groups) in a manner that allows for optimal complementary interactions with the amino acid residues lining the Mdm2 binding pocket. Incorrect stereoisomers are often significantly less active or completely inactive, demonstrating that precise molecular recognition is governed by the molecule's stereochemical configuration.

Conformational Effects of the Spirocyclic Framework on Molecular Recognition

The spirocyclic framework is a defining structural feature of this compound and is crucial for its interaction with biological targets, particularly proteins. A spiro junction, where two rings are connected through a single common atom, imparts significant conformational rigidity to the molecule.

This rigidity is advantageous for several reasons:

Reduced Entropy Loss: Flexible molecules must adopt a specific, often high-energy, conformation to bind to a target, which is entropically unfavorable. A rigid molecule is already pre-organized for binding, reducing the entropic penalty and potentially leading to higher binding affinity.

Precise Vectorial Display of Substituents: The rigid scaffold acts as a molecular chassis, holding the functional groups and substituents in well-defined spatial orientations. This is essential for molecules designed to fit into specific binding pockets, such as the Mdm2 inhibitors, where precise placement of hydrophobic and hydrogen-bonding groups is necessary for potent activity.

Improved Selectivity: The unique three-dimensional shape conferred by the spirocyclic core can lead to higher selectivity for the intended target over other proteins, potentially reducing off-target effects.

The development of novel, chemically stable spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffolds as Mdm2 inhibitors underscores the importance of the spirocyclic framework in creating potent and selective therapeutic agents.

Computational Chemistry and Advanced Molecular Modeling of Spirohydantoin Aziridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying systems like spirohydantoin aziridine (B145994). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

The electronic structure of a molecule governs its stability and reactivity. DFT calculations are employed to determine key parameters such as the distribution of electron density, molecular orbital energies, and the electrostatic potential.

Key electronic properties that can be calculated for spirohydantoin aziridine include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the hydantoin (B18101) ring and the nitrogen of the aziridine ring are expected to be electron-rich regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which influences molecular stability.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely localized on the aziridine nitrogen and hydantoin carbonyl oxygens. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, potentially localized on the aziridine ring carbons. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Suggests moderate chemical stability, with the strained aziridine ring being the primary site of reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charge on Aziridine N | -0.45 e | Confirms the nucleophilic character of the aziridine nitrogen. |

The high ring strain of the aziridine moiety makes it susceptible to ring-opening reactions, which are critical to its mechanism of action. Computational transition state (TS) analysis is a powerful technique to elucidate the pathways of these reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structure and energy of any intermediates and transition states.

For this compound, a key reaction is the nucleophilic ring-opening of the aziridine. DFT calculations can model this process by:

Identifying Reactants, Products, and Intermediates: Defining the starting materials (this compound and a nucleophile) and the final ring-opened product.

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that connects reactants to products. The TS represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways (e.g., attack at different carbon atoms of the aziridine ring), the most favorable mechanism can be determined.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the located transition state correctly connects the desired reactants and products.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |

|---|---|---|---|

| Path A: SN2 Attack at Cα | Nucleophilic attack at the less sterically hindered carbon of the aziridine ring. | 15.2 | Kinetically favored pathway. |

| Path B: SN2 Attack at Cβ | Nucleophilic attack at the more sterically hindered carbon of the aziridine ring. | 21.5 | Higher energy barrier makes this pathway less likely. |

| Path C: Acid-Catalyzed Opening | Protonation of the aziridine nitrogen followed by nucleophilic attack. | 12.8 | The reaction is significantly faster under acidic conditions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are used to predict how it interacts with protein targets. These methods are central to structure-based drug design.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and this compound.

Binding Site Identification: Defining the pocket or active site on the protein where the ligand is expected to bind.

Conformational Sampling: A docking algorithm samples many possible orientations (poses) of the ligand within the binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding.

Molecular Dynamics (MD) Simulations provide a more detailed view of the ligand-receptor complex over time. Starting from a promising docked pose, MD simulations model the movements of every atom in the system by solving Newton's equations of motion. This allows researchers to:

Assess the stability of the ligand's binding pose.

Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Observe conformational changes in the protein or ligand upon binding.

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score (Binding Energy) | -8.2 kcal/mol | Indicates strong predicted binding affinity to the active site. |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 | Identifies the specific amino acids that form crucial bonds with the ligand. |

| Primary Interactions | Hydrogen bond between hydantoin C=O and LYS-72; Pi-stacking with PHE-80. | Reveals the nature of the forces holding the ligand in place. |

| MD Simulation Stability (RMSD) | Stable ligand RMSD < 2.0 Å over 100 ns | The binding pose is stable and does not dissociate during the simulation period. |

Fragment-Based Drug Discovery and Design with this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is a modern approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. These fragments are then optimized and grown into more potent lead compounds.

The this compound structure can be viewed as being composed of distinct chemical fragments—the spiro-cyclic hydantoin core and the reactive aziridine ring. This scaffold can be utilized in an FBDD campaign in several ways:

Scaffold for Library Design: The spirohydantoin core can be used as a rigid, three-dimensional scaffold. By attaching different fragments or functional groups at various positions, a library of derivatives can be created for screening against a biological target.

Fragment Linking: If the spirohydantoin fragment and another unrelated fragment are found to bind in adjacent pockets of a target protein, they can be chemically linked to create a single, more potent molecule.

Fragment Growing: A this compound fragment that shows weak binding can be elaborated upon. For example, substituents could be added to the hydantoin ring to form new, favorable interactions with the protein target, thereby increasing binding affinity.

The FBDD approach benefits from the fact that smaller molecules can explore chemical space more efficiently and often exhibit higher "hit rates" in screening campaigns compared to larger, more complex molecules.

Cheminformatics and Statistical Modeling for Chemical Space Exploration

Cheminformatics applies computational and statistical methods to analyze large datasets of chemical information. In the context of this compound, these tools can be used to explore its chemical space and predict the properties of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. A typical QSPR workflow for this compound derivatives would involve:

Dataset Creation: Assembling a set of this compound analogs with known experimental data for a specific property (e.g., lipophilicity, measured as logP).

Descriptor Calculation: For each molecule, calculating a large number of numerical "molecular descriptors" that encode structural, electronic, and topological features.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Testing the model's predictive power on an external set of molecules not used in the model-building process.

Once validated, this model can be used to predict the properties of novel, unsynthesized this compound derivatives, allowing chemists to prioritize the synthesis of compounds with the most promising characteristics.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching and size. |

| Electronic | Partial Charge on N-atoms | Distribution of electrons and polarity. |

| Constitutional | Molecular Weight | The overall size of the molecule. |

| Quantum Chemical | HOMO Energy | Electron-donating ability. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

Preclinical in Vitro Biological Investigations and Target Identification/validation

In Vitro Assessment of Molecular and Cellular Effects

The biological activity of spirohydantoin aziridine (B145994) is rooted in its chemical structure, specifically the reactive aziridine ring. This functional group makes the compound an electrophile, capable of reacting with nucleophilic centers in biological macromolecules, most notably DNA.

Spirohydantoin aziridine has been identified as a mutagenic agent. Its parent compound, spiromustine (B1662734) (spirohydantoin mustard), is a known nitrogen alkylating agent that exerts its cytotoxic effects by forming covalent bonds with nucleophilic sites in DNA. This alkylation process can lead to several forms of DNA damage, including the formation of adducts, DNA cross-linking, strand scission, and depurination.

The aziridine moiety is a key feature of many alkylating agents used in cancer therapy, such as Thiotepa (B1682881) and Mitomycin C. These agents, through their reactive aziridine groups, form covalent adducts with DNA bases, particularly the N-7 position of guanine. This chemical modification of the DNA structure disrupts critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity. this compound, as an alkylating metabolite, is understood to induce DNA damage through this mechanism. An Ames assay using Salmonella typhimurium TA1535 confirmed the mutagenic potential of this compound, indicating its ability to cause base-pair substitution mutations, a hallmark of direct DNA interaction.

Table 1: Summary of DNA Damage Induced by Alkylating Agents like this compound This table is interactive. You can sort and filter the data.

The introduction of bulky DNA adducts by alkylating agents triggers cellular DNA repair mechanisms. The Nucleotide Excision Repair (NER) pathway is a critical process for removing a wide variety of helix-distorting lesions, including those induced by UV radiation and chemical agents. The NER pathway involves the recognition of the lesion, unwinding of the DNA around it, dual incision of the damaged strand on both sides of the adduct, and removal of the resulting oligonucleotide. The gap is then filled by a DNA polymerase and sealed by a ligase.

Studies on other aziridine-containing compounds have shown that cells deficient in the NER pathway are hypersensitive to their cytotoxic effects. This suggests that the bulky adducts formed by these agents are recognized and repaired by the NER machinery. While direct studies on this compound are limited, research on structurally related hydantoin (B18101) lesions, such as spiroiminodihydantoin (Sp), provides significant insight. Spiroiminodihydantoin, an oxidation product of guanine, is a substrate for both the Base Excision Repair (BER) and NER pathways in human cells. There is evidence of competition between key proteins from both pathways, such as the glycosylase NEIL1 (BER) and the damage-sensing factor XPC-RAD23B (NER), for binding to these hydantoin lesions. This dual-pathway recognition underscores a model where NER can act as a backup or complementary pathway for repairing certain types of base damage, particularly if they cause significant helical distortion. Given that this compound acts as an alkylating agent, it is highly probable that the DNA adducts it forms are recognized as bulky lesions and are primarily processed by the NER pathway.

Specific enzyme inhibition assays for this compound are not widely reported. The primary characterization of this compound has been as a mutagenic metabolite and an alkylating agent, with its biological activity attributed to DNA damage rather than specific enzyme inhibition. While it was evaluated for antitumor activity against P388 leukemia in vivo, it was found to be inactive, which contrasts with the activity of its parent compound, spirohydantoin mustard. This lack of in vivo efficacy could be due to various factors, including metabolic instability or failure to reach its target at sufficient concentrations, and does not preclude the possibility of it inhibiting specific enzymes in vitro. However, dedicated screening against a panel of enzymes has not been published. For context, other molecules within the broader spirohydantoin class have been successfully developed as potent and selective enzyme inhibitors, such as those targeting the p300/CBP histone acetyltransferases.

Methodologies for Direct Drug Target Identification and Validation

Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action and potential off-target effects. Chemical proteomics provides a suite of powerful, unbiased techniques for this purpose.

For a compound like this compound, which can form covalent bonds with its targets, several chemoproteomic strategies are particularly suitable for identifying its protein interaction partners. These label-free methods detect drug-protein engagement by measuring changes in the biophysical properties of the target proteins.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. In a typical DARTS experiment, cell lysate is treated with the compound or a vehicle control, followed by digestion with a protease like pronase. Target proteins are protected from degradation in the compound-treated sample, and this difference can be visualized by SDS-PAGE or quantified by mass spectrometry.

Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS is a structural proteomics approach that identifies changes in protein conformation and accessibility upon ligand binding. Native protein extracts are treated with the compound, followed by a brief digestion with a non-specific protease under controlled conditions. Ligand binding can alter the protein's structure, either protecting existing cleavage sites or exposing new ones. The resulting peptide fragments are then identified and quantified by mass spectrometry, revealing a "structural fingerprint" of target engagement and potentially identifying the binding site.

Proteome-Wide Thermal Stability Profiling: This technique, often referred to as Thermal Proteome Profiling (TPP), is based on the observation that proteins generally become more resistant to heat-induced denaturation when bound to a ligand. In this method, cells or cell lysates are treated with the compound, divided into aliquots, and heated to a range of temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A target protein will exhibit a shift in its melting curve to higher temperatures in the presence of a stabilizing ligand. TPP has been successfully used to identify targets of DNA damage-inducing drugs and to study the modulation of DNA damage repair pathways.

While these techniques have not been specifically applied to this compound in published literature, they represent the current state-of-the-art for identifying the direct cellular targets of covalent and non-covalent small molecules.

Table 2: Comparison of Chemoproteomic Techniques for Target ID This table is interactive. You can sort and filter the data.

Functional Genomics Approaches (e.g., CRISPR-based Screening, RNAi)

Functional genomics utilizes large-scale, systematic approaches to understand the functions of genes and their interactions within a biological system. Techniques like CRISPR-based screening and RNA interference (RNAi) are powerful tools for identifying genes that mediate the cellular response to a chemical compound.

CRISPR-based Screening: This technology allows for the precise editing of genes to create loss-of-function mutations on a genome-wide scale. In the context of a compound like this compound, a CRISPR screen would involve introducing a library of guide RNAs (gRNAs) into a population of cells, with each gRNA targeting a specific gene for knockout. By treating this cell population with the compound, researchers can identify which gene knockouts result in increased sensitivity or resistance. This provides insights into the compound's mechanism of action and potential genetic vulnerabilities. For example, genes whose knockout confers resistance would be strong candidates for being direct targets or essential components of the pathway affected by the compound.

RNA interference (RNAi): RNAi is a natural process of gene silencing where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to degrade specific messenger RNA (mRNA) molecules, thereby reducing the expression of the targeted gene. Similar to CRISPR screens, high-throughput RNAi screens can be employed to systematically knock down genes and observe the phenotypic consequences in the presence of a compound. This method can identify genes essential for a compound's activity or those involved in resistance mechanisms.

As of the current literature review, specific studies employing CRISPR-based screening or RNAi to investigate the biological targets and mechanisms of this compound have not been prominently documented.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is an approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without a preconceived notion of the drug's target. This method is valuable because it assesses a compound's effect in a physiologically relevant context.

Once a "hit" compound is identified through a phenotypic screen, the critical next step is target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed phenotype. This is essential for understanding the compound's mechanism of action and for further optimization. Several strategies are employed for target deconvolution:

Affinity Chromatography: The small molecule is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Chemical Proteomics: Advanced mass spectrometry-based techniques are used to identify protein targets that interact directly with the compound in a cellular environment.

Genetic Approaches: Methods like CRISPR or RNAi screens can be used to identify genes that, when perturbed, mimic or block the phenotype of the compound, suggesting the gene product may be the target.

Publicly available research has not detailed the application of specific phenotypic screening campaigns followed by target deconvolution for this compound.

Mechanistic Mutagenicity Studies in Model Organisms (e.g., Ames Assay for DNA interaction insights)

Mechanistic mutagenicity studies are crucial for understanding how a compound may cause genetic damage. The Ames assay is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A positive test result, indicated by the growth of bacterial colonies on a histidine-free medium, suggests that the chemical has induced mutations that restore the gene function for histidine synthesis.

This compound, a metabolite of spirohydantoin mustard, has been evaluated for its mutagenic properties using this assay. Research has shown that this compound is mutagenic in the Salmonella typhimurium strain TA1535. This particular strain is designed to detect base-pair substitution mutations, providing insight into the compound's mechanism of DNA interaction. The aziridine moiety is a known alkylating agent, and its reactivity is the likely basis for its interaction with DNA, leading to the observed mutations.

| Compound | Test Organism | Strain | Metabolic Activation | Result | Type of Mutation Detected |

|---|---|---|---|---|---|

| This compound | Salmonella typhimurium | TA1535 | Not specified in abstract | Mutagenic | Base-pair substitution |

Future Research Directions for Spirohydantoin Aziridine

Innovations in Synthetic Methodologies and Chemical Transformations

The development of novel and efficient synthetic routes is crucial for accessing a wider range of spirohydantoin aziridine (B145994) analogs for structure-activity relationship (SAR) studies. While the initial synthesis of spirohydantoin aziridine was established as a metabolite of spirohydantoin mustard, future research will likely concentrate on more direct and versatile laboratory syntheses.

Key areas for innovation include:

Novel Cycloaddition Strategies: Research into [2+1] cycloaddition reactions, such as nitrene or carbene insertions into C=C or C=N bonds, respectively, could provide new pathways to construct the fused aziridine ring system.

Transition Metal Catalysis: The use of transition metal catalysts, such as rhodium and palladium, has revolutionized heterocyclic synthesis. These methods could be adapted for the stereoselective and regioselective formation of the spiro-aziridine junction or for subsequent chemical transformations. Palladium-catalyzed ring-opening reactions, for instance, could allow for the introduction of diverse functional groups, creating a library of derivatives from a common intermediate.

Domino Reactions: Designing domino or cascade reactions, where multiple bond-forming events occur in a single pot, can significantly improve synthetic efficiency. A potential domino ring-opening cyclization (DROC) of an activated aziridine precursor could lead to diverse and complex nitrogen-containing heterocyclic compounds.

Sustainable Chemistry: Future synthetic approaches will likely incorporate principles of green chemistry, such as using solvent-free conditions or employing more environmentally benign reagents and catalysts.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Nitrene/Carbene Insertion | [2+1] cycloaddition to form the aziridine ring from an alkene or imine precursor. | Direct formation of the three-membered ring. |

| Transition Metal-Catalyzed Cyclization | Use of catalysts like Rh(II) for intramolecular insertion to form fused ring systems. | High efficiency and potential for stereocontrol. |

| Ring-Opening Cross-Coupling | Transition metal-catalyzed reaction of the aziridine ring with various nucleophiles. | Allows for late-stage functionalization and diversification. |

Application of Advanced Computational Tools for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular properties and interactions, thereby guiding the rational design of new this compound analogs with desired biological profiles.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. Virtual screening of large compound libraries against a specific target can identify new potential hits for further development.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This can be used to predict the activity of unsynthesized analogs and to prioritize which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This can help in understanding the stability of the ligand-protein complex and the energetic contributions of specific residues, offering crucial information for lead optimization.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic and geometric properties of the molecules themselves. This is particularly useful for understanding the reactivity of the aziridine ring and predicting the outcomes of potential chemical transformations.

Table 2: Application of Computational Tools in this compound Research

| Computational Tool | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode of derivatives to a target protein. | Identification of key interacting residues and initial binding affinity estimates. |

| Virtual Screening (VS) | Screen large libraries for potential binders to a target. | Discovery of novel hit compounds with diverse scaffolds. |

| QSAR | Correlate structural features with biological activity. | Predictive models to guide the design of more potent compounds. |

| MD Simulations | Analyze the stability and dynamics of ligand-protein complexes. | Detailed understanding of binding mechanisms and free energy calculations. |

Comprehensive Elucidation of Molecular Mechanisms and Biological Pathways

Future research should investigate:

Induction of Apoptosis: Many cytotoxic agents, including other aziridine-containing compounds and novel spirohydantoin derivatives, exert their effects by inducing programmed cell death (apoptosis). Studies on spirohydantoin derivatives have shown apoptosis induction via the mitochondrial pathway, involving the upregulation of p53 and BAD, downregulation of BCL2, and activation of caspases 9 and 3. Investigating whether this compound activates similar apoptotic pathways is a critical next step.

Generation of Reactive Oxygen Species (ROS): Some aziridine compounds, such as Imexon, are known to increase levels of ROS, leading to oxidative stress and subsequent cell death. Measuring ROS production in cells treated with this compound could reveal another potential mechanism of action.

DNA Damage Response: As an alkylating agent, this compound is expected to trigger the DNA damage response (DDR) pathway. Characterizing the specific types of DNA lesions and the key proteins involved in the cellular response would provide a more detailed mechanistic picture.

Discovery and Characterization of Novel Molecular Targets

Identifying the specific molecular targets of this compound is essential for understanding its biological effects and exploring its therapeutic potential. While DNA is a probable target due to the compound's alkylating nature, the spirohydantoin framework is known to interact with various protein targets.

Potential avenues for target discovery include:

Enzyme Inhibition: A novel spirohydantoin compound was recently identified as a selective inhibitor of the p300/CBP histone acetyltransferases, enzymes implicated in cancer. Screening this compound against a panel of enzymes, particularly those involved in epigenetic regulation or cell signaling, could uncover new activities.

Receptor Binding: Certain spirohydantoin derivatives have shown high affinity for serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3) receptors. Pharmacological evaluation of this compound at these and other G-protein coupled receptors could reveal unexpected neuropharmacological properties.

Proteomic Approaches: Techniques like chemical proteomics can be used to identify the direct binding partners of this compound in a cellular context. This involves using a tagged version of the compound to "pull down" its interacting proteins, which can then be identified by mass spectrometry.

Table 3: Potential Molecular Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Nucleic Acids | DNA | The aziridine ring is a known alkylating agent. |

| Enzymes | p300/CBP Histone Acetyltransferases | Other spirohydantoin compounds are known inhibitors. |

| G-Protein Coupled Receptors | Serotonin and Dopamine Receptors | Other spirohydantoin derivatives bind to these receptors. |

Q & A

Q. What established synthetic protocols exist for spirohydantoin aziridine, and how can their reproducibility be ensured?

this compound is synthesized via multi-step reactions, often involving aziridine intermediates. Key steps include optimizing aziridine concentration (e.g., 1.5 mol/L in THF) and CO₂ pressure (1.2 MPa) to maximize yield and regioselectivity . Validation requires:

- Characterization : NMR, IR spectroscopy, and mass spectrometry to confirm molecular identity and purity .

- Reproducibility : Detailed experimental sections in manuscripts should include solvent systems, catalysts (e.g., TPPH₂/TBACl ratios), and reaction timelines .

- Supporting Data : Raw spectral data and chromatograms should be archived in supplementary materials .

Q. How is the stereochemical configuration of this compound verified during synthesis?

Aziridines exhibit nitrogen inversion barriers (ΔG‡ ~15–17.9 kcal/mol), which influence stereochemical stability . Methods include:

- Vibrational Spectroscopy : Assigning fundamental bands (e.g., ν₁–ν₁₇ modes) via high-resolution IR and ab initio calculations to detect stereochemical shifts .

- X-ray Crystallography : Resolving spirocyclic structures, as demonstrated in studies of aziridine-containing enzyme inhibitors .

- Chiral Chromatography : Using immobilized polysaccharide-based columns to separate enantiomers, a technique validated for hydantoin derivatives .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Antitumor Screening : In vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, Ishikawa) with IC₅₀ calculations .

- Antimicrobial Testing : Disk diffusion or microdilution methods for bacterial strains (e.g., Staphylococcus aureus) .

- Mechanistic Studies : DNA cross-linking assays or mitochondrial membrane potential measurements to probe apoptosis induction .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological efficacy across this compound derivatives?

Contradictions may arise from variations in:

- Structural Modifications : Introducing phosphine or hydrazide groups alters solubility and target affinity .

- Assay Conditions : Differences in cell culture media, exposure times, or control compounds . Methodological Solutions :

- Perform head-to-head comparisons under standardized protocols.

- Use computational docking to predict binding interactions and prioritize derivatives for synthesis .

- Conduct meta-analyses of published data to identify trends in structure-activity relationships .

Q. What experimental design principles are critical for optimizing this compound’s antitumor potency?

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀ values and avoid false negatives from suboptimal dosing .

- Selectivity Profiling : Compare toxicity in cancerous vs. non-cancerous cell lines (e.g., L929 fibroblasts) to assess therapeutic windows .

- Combination Studies : Evaluate synergy with existing chemotherapeutics (e.g., mitomycin C) using Chou-Talalay models .

- In Vivo Validation : Use xenograft models to confirm efficacy while monitoring for aziridine-related toxicity (e.g., liver or lung effects) .

Q. How can computational methods enhance the study of this compound’s reactivity and stability?

- DFT Calculations : Model nitrogen inversion dynamics and predict transition states to guide synthetic modifications .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA or enzymes) to rationalize activity differences between derivatives .

- Spectroscopic Predictions : Harmonize experimental IR/Raman data with ab initio vibrational assignments to detect degradation products .

Methodological Considerations

- Data Integrity : Archive raw spectra, chromatograms, and cell viability data in repositories to facilitate peer validation .

- Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to avoid publication bias .

- Safety Protocols : Handle aziridine precursors in fume hoods due to their carcinogenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.